molecular formula C21H17N3O B6424754 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide CAS No. 784195-33-1

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide

Cat. No.: B6424754
CAS No.: 784195-33-1
M. Wt: 327.4 g/mol
InChI Key: NKDPPJZILRBIKK-UHFFFAOYSA-N
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Description

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide typically involves multistep organic reactions. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum's acid. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is unique due to its specific structural features and biological activities. Similar compounds include other imidazo[1,2-a]pyridine derivatives, which may have different substituents or functional groups. These compounds can exhibit varying degrees of biological activity and chemical reactivity.

Properties

IUPAC Name

2-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-19(15-16-9-3-1-4-10-16)23-21-20(17-11-5-2-6-12-17)22-18-13-7-8-14-24(18)21/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDPPJZILRBIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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